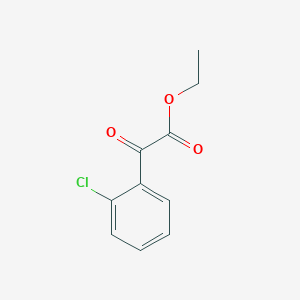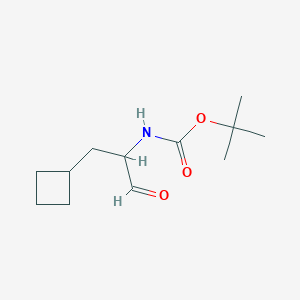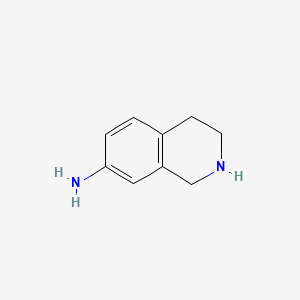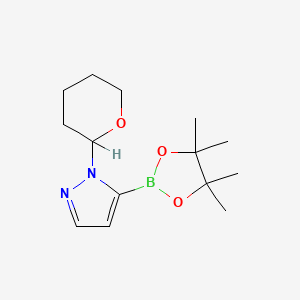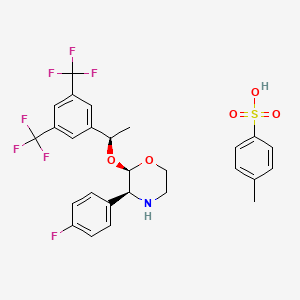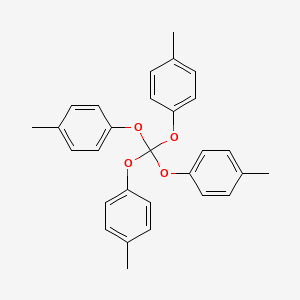
Tetrakis(p-tolyloxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(p-tolyloxy)methane is a chemical compound with the molecular formula C29H28O4 . It has a molecular weight of 440.53 g/mol .
Molecular Structure Analysis
Tetrakis(p-tolyloxy)methane contains a total of 64 bonds. There are 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
Tetrakis(p-tolyloxy)methane is a white to yellow solid . It has a molecular weight of 440.54 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Properties :
- Tetrakis compounds, such as tetrakis(2-pyridyl)methane and tetrakis(4-methoxyphenyl)methane, have been synthesized for their unique properties. These compounds display characteristics like strong fluorescence and phosphorescence, which are useful in various scientific applications. For instance, tetrakis(4-methoxyphenyl)methane exhibits strong fluorescence and its crystal structure aids in understanding phosphorescence mechanisms (Matsumoto et al., 2003); (Guieu et al., 2013).
Molecular Material Development :
- Tetrakis compounds have been utilized in the development of molecular materials for light-emitting devices. These materials, like Tetraphenylmethane-based compounds, are synthesized for their specific properties like high glass transition temperatures and electrochemical characteristics, making them suitable for OLEDs and similar applications (Yeh et al., 2001).
Nucleic Acid Labeling :
- Tetrakis(acetoxymercuri)methane, a polymetallic reagent, is significant in the field of biochemistry for labeling sulfur sites in polynucleotides. It binds to specific residues in nucleic acids, making it a valuable tool for studying the structure and function of RNA and DNA (Strothkamp et al., 1978).
Catalysis :
- Tetrakis compounds have been found effective as catalysts in chemical reactions. For example, Tetrakis(hexylsulfinylmethyl)methane has been used as a phase transfer catalyst in alkylation processes, demonstrating their versatility in organic synthesis (Furukawa et al., 1982).
Crystal Structure Analysis :
- The study of the crystal structures of various tetrakis compounds, like tetrakis(phenylmethoxy)methane, provides insights into the molecular geometry and intermolecular interactions. These studies are crucial in the fields of materials science and chemistry for designing new materials and understanding their properties (Latimer et al., 1989).
Polymer Modification :
- Tetrakis compounds are used in modifying polymers. For instance, Tetrakis [methylene (3,5,-di-t-butyl-4-hydroxyhydrocinnamate)] methane has been used to improve the hydrothermal oxidation resistance of polyphenylenesulfide coatings, showcasing its role in enhancing material properties under extreme conditions (Sugama, 2000).
DNA Hybridization :
- DNA hybridization studies involving tetrakis compounds, such as tetrakis(p‐hydroxyphenyl)methane, have shown that these molecules can significantly influence DNA binding and solid formation, demonstrating their potential in biotechnology and nanotechnology (Meng et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(p-tolyloxy)methane | |
CAS RN |
54974-05-9 |
Source


|
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

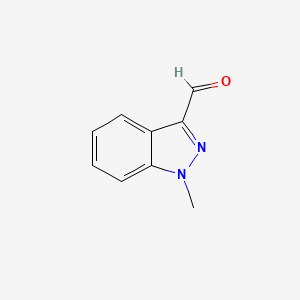

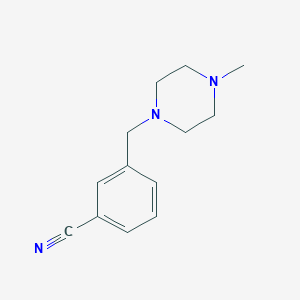
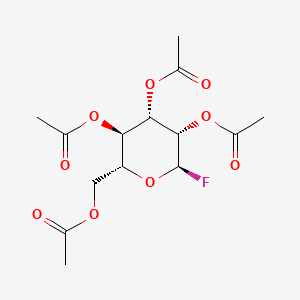
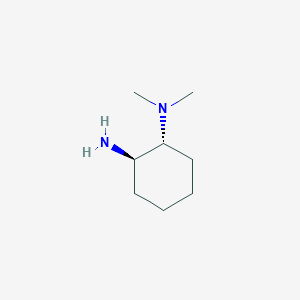
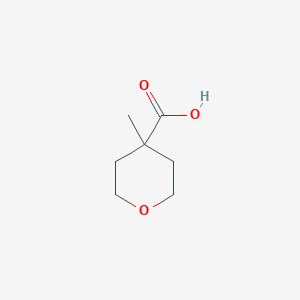
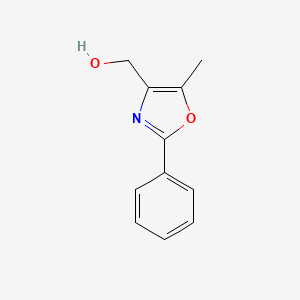
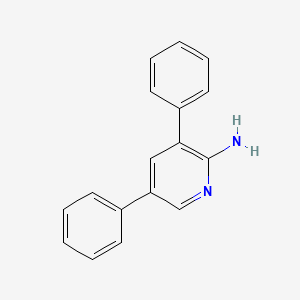
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
